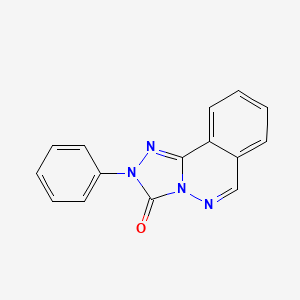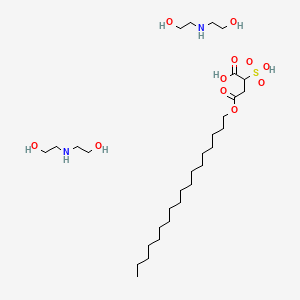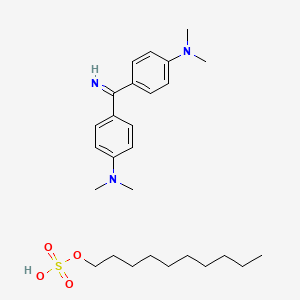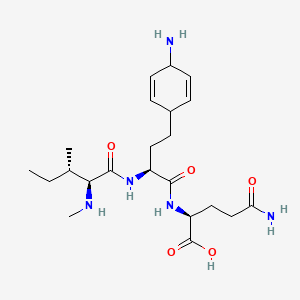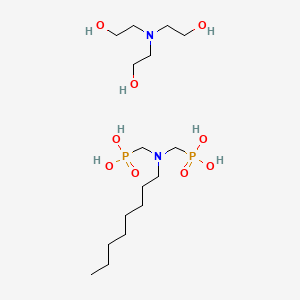
Einecs 285-268-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) are not explicitly detailed in the available literature. general methods for synthesizing bisphosphonic acids typically involve the reaction of phosphorous acid with an appropriate amine and formaldehyde under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate structure.
Industry: It is used in the formulation of various industrial products, including detergents and water treatment chemicals.
Mechanism of Action
The mechanism by which [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, leading to decreased bone resorption and increased bone density .
Comparison with Similar Compounds
[(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) can be compared with other bisphosphonates such as:
Alendronate: Used in the treatment of osteoporosis.
Risedronate: Another bisphosphonate used for similar therapeutic purposes.
Ibandronate: Known for its use in preventing bone loss.
The uniqueness of [(octylimino)bis(methylene)]bisphosphonic acid, compound with 2,2’,2’'-nitrilotris[ethanol] (1:1) lies in its specific molecular structure, which may confer distinct biological and chemical properties compared to other bisphosphonates .
Properties
CAS No. |
85049-95-2 |
|---|---|
Molecular Formula |
C16H40N2O9P2 |
Molecular Weight |
466.44 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[octyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.C6H15NO3/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);8-10H,1-6H2 |
InChI Key |
QZTVYBJIRWCLNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


